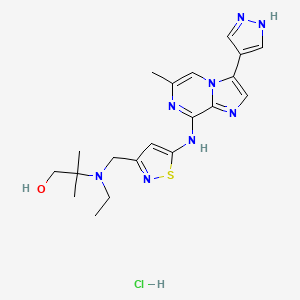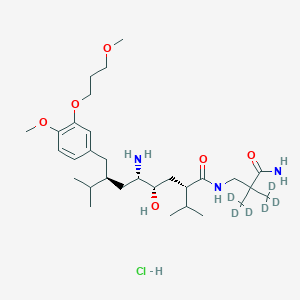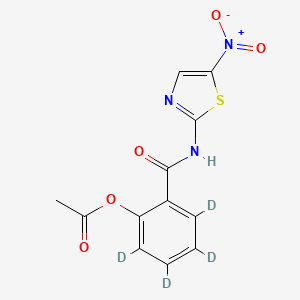
CAL-130 (Hidrocloruro)
Descripción general
Descripción
El Clorhidrato de CAL-130 es un potente inhibidor de la fosfoinosítido 3-quinasa delta (PI3Kδ) y la fosfoinosítido 3-quinasa gamma (PI3Kγ) con valores de IC50 de 1,3 nM y 6,1 nM, respectivamente . Se utiliza principalmente en la investigación científica para estudiar la vía de señalización de PI3K, que desempeña un papel crucial en la supervivencia, el metabolismo y la proliferación celular .
Aplicaciones Científicas De Investigación
El Clorhidrato de CAL-130 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar la vía de señalización de PI3K y su papel en varias reacciones químicas.
Biología: Se emplea en la investigación sobre señalización celular, metabolismo y proliferación.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a la vía PI3K.
Mecanismo De Acción
El Clorhidrato de CAL-130 ejerce sus efectos inhibiendo la actividad de PI3Kδ y PI3Kγ. Estas enzimas están involucradas en la vía de señalización PI3K/Akt/mTOR, que regula la supervivencia, el metabolismo y la proliferación celular. Al inhibir estas enzimas, el Clorhidrato de CAL-130 puede bloquear la fosforilación de Akt y reducir el flujo de calcio en respuesta a la activación del receptor de células T . Esta inhibición conduce a una disminución de la proliferación y la supervivencia celular, lo que lo convierte en un posible agente terapéutico para el tratamiento del cáncer .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
CAL-130 (Hydrochloride) functions as a selective inhibitor of PI3Kδ and PI3Kγ, with half-maximal inhibitory concentration (IC50) values of 1.3 nanomolar and 6.1 nanomolar, respectively . This compound preferentially inhibits the catalytic domains of p110γ and p110δ, thereby blocking their activity. CAL-130 (Hydrochloride) does not significantly inhibit other intracellular signaling pathways, such as p38 mitogen-activated protein kinase (MAPK) or insulin receptor tyrosine kinase, which are essential for general cell function and survival .
Cellular Effects
CAL-130 (Hydrochloride) exerts profound effects on various cell types and cellular processes. In T cell acute lymphoblastic leukemia (T-ALL) cells, CAL-130 (Hydrochloride) inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, CAL-130 (Hydrochloride) has been shown to decrease the phosphorylation of Akt at serine 473, a critical step in the activation of the Akt pathway . This inhibition results in altered gene expression and disrupted cellular metabolism, ultimately impairing cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of CAL-130 (Hydrochloride) involves its binding to the catalytic domains of PI3Kδ and PI3Kγ. By inhibiting these enzymes, CAL-130 (Hydrochloride) prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial step in the activation of the PI3K/Akt pathway . This inhibition leads to decreased activation of downstream signaling molecules, such as Akt and mTOR, resulting in reduced cell survival, proliferation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CAL-130 (Hydrochloride) have been observed to change over time. Short-term exposure to CAL-130 (Hydrochloride) results in rapid inhibition of PI3Kδ and PI3Kγ activity, leading to decreased cell proliferation and increased apoptosis . Long-term exposure to CAL-130 (Hydrochloride) may result in the development of resistance, as cells adapt to the inhibition of the PI3K/Akt pathway . Additionally, CAL-130 (Hydrochloride) is relatively stable under laboratory conditions, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of CAL-130 (Hydrochloride) vary with different dosages. At a dosage of 10 milligrams per kilogram, administered orally every 8 hours for 7 days, CAL-130 (Hydrochloride) significantly extends the median survival of mice with T cell acute lymphoblastic leukemia from 7.5 days to 45 days . Higher dosages may result in toxic or adverse effects, such as weight loss and organ damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
CAL-130 (Hydrochloride) is involved in the PI3K/Akt/mTOR signaling pathway, a fundamental pathway controlling cell survival, metabolism, and proliferation . By inhibiting PI3Kδ and PI3Kγ, CAL-130 (Hydrochloride) disrupts the production of PIP3, leading to decreased activation of Akt and mTOR . This inhibition affects various metabolic processes, including glucose uptake, protein synthesis, and lipid metabolism . Additionally, CAL-130 (Hydrochloride) may interact with other enzymes and cofactors involved in these metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, CAL-130 (Hydrochloride) is transported and distributed through various mechanisms. It is likely to interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, CAL-130 (Hydrochloride) may accumulate in specific compartments or organelles, depending on its physicochemical properties and interactions with cellular components . The distribution of CAL-130 (Hydrochloride) within tissues may also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of CAL-130 (Hydrochloride) is crucial for its activity and function. CAL-130 (Hydrochloride) is likely to be localized in the cytoplasm, where it can interact with its target enzymes, PI3Kδ and PI3Kγ . Additionally, CAL-130 (Hydrochloride) may be directed to specific subcellular compartments or organelles through targeting signals or post-translational modifications . The precise localization of CAL-130 (Hydrochloride) within the cell can significantly impact its efficacy and specificity in inhibiting the PI3K/Akt pathway.
Métodos De Preparación
La síntesis del Clorhidrato de CAL-130 implica varios pasos, incluida la preparación del núcleo de quinazolina y la posterior introducción de la parte de purina. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .
Análisis De Reacciones Químicas
El Clorhidrato de CAL-130 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede verse facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, donde los nucleófilos reemplazan los grupos salientes en el compuesto.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores como el paladio sobre carbono. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Comparación Con Compuestos Similares
El Clorhidrato de CAL-130 es único en su doble inhibición de PI3Kδ y PI3Kγ. Los compuestos similares incluyen:
PIK-108: Un inhibidor de PI3K con diferente selectividad y potencia.
GSK2292767: Otro inhibidor de PI3K con objetivos moleculares distintos.
NVP-BAG956: Un pan-inhibidor de PI3Ks de clase I con actividad más amplia.
En comparación con estos compuestos, el Clorhidrato de CAL-130 ofrece un enfoque más específico para inhibir PI3Kδ y PI3Kγ, lo que lo convierte en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O.ClH/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20;/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUIGTXAJSGCRB-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B1139426.png)










![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)
![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)

